(R)-Bromoenol lactone

Description

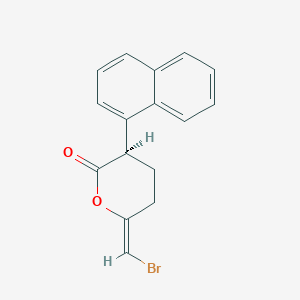

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUCSFWXCMTYOI-HBIYDYFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\Br)/OC(=O)[C@H]1C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dichotomous Biological Activity of (R)-Bromoenol Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Bromoenol lactone ((R)-BEL) is a crucial chemical probe for investigating cellular signaling pathways involving lipid mediators. While primarily recognized as a potent inhibitor of Group VI calcium-independent phospholipase A2 gamma (iPLA2γ), its biological activity is multifaceted, extending to the inhibition of phosphatidate phosphohydrolase-1 (PAP-1). This dual inhibitory profile endows (R)-BEL with the ability to modulate distinct and significant cellular processes, ranging from the generation of lipid second messengers to the induction of apoptosis. This technical guide provides an in-depth analysis of the biological activities of (R)-BEL, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to facilitate its effective use in research and drug development.

Core Inhibitory Activities of (R)-BEL

(R)-BEL's biological effects are predominantly attributed to its inhibitory action on two key enzymes: iPLA2γ and PAP-1. Understanding the nuances of these interactions is critical for the accurate interpretation of experimental results.

Inhibition of Calcium-Independent Phospholipase A2γ (iPLA2γ)

(R)-BEL exhibits stereospecific inhibition of iPLA2 isoforms. It is markedly more selective for iPLA2γ over iPLA2β.[1][2] Conversely, its enantiomer, (S)-bromoenol lactone ((S)-BEL), displays a higher selectivity for iPLA2β.[1][2] This enantioselective inhibition makes the BEL enantiomers valuable tools for dissecting the specific roles of these iPLA2 isoforms in cellular processes.[1] (R)-BEL's inhibition of iPLA2γ is thought to be irreversible and mechanism-based.

Table 1: Enantioselective Inhibition of iPLA2 by BEL Enantiomers

| Enantiomer | Primary Target | Relative Selectivity |

| (R)-BEL | iPLA2γ | Approximately an order of magnitude more selective for iPLA2γ in comparison to iPLA2β.[1] |

| (S)-BEL | iPLA2β | Approximately an order of magnitude more selective for iPLA2β in comparison to iPLA2γ.[1] |

| (S)-BEL | iPLA2β | IC50 ≈ 2 µM for AVP-induced arachidonic acid release in A-10 smooth muscle cells (a process mediated by iPLA2β).[1] |

Inhibition of Phosphatidate Phosphohydrolase-1 (PAP-1)

Beyond its effects on iPLA2, (R)-BEL is also a known inhibitor of PAP-1, an essential enzyme in lipid metabolism that catalyzes the conversion of phosphatidic acid to diacylglycerol. This off-target effect is significant, as the inhibition of PAP-1 can lead to the induction of apoptosis.

Signaling Pathways Modulated by (R)-BEL

The dual inhibitory action of (R)-BEL allows it to influence multiple signaling cascades, leading to diverse cellular outcomes.

iPLA2γ-Mediated Signaling

iPLA2γ plays a crucial role in membrane homeostasis and the generation of lipid second messengers, such as arachidonic acid, which are precursors for eicosanoids. Inhibition of iPLA2γ by (R)-BEL can disrupt these processes and has been implicated in the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.

PAP-1 Inhibition and Apoptosis Induction

Inhibition of PAP-1 by (R)-BEL leads to the accumulation of phosphatidic acid and a decrease in diacylglycerol, disrupting lipid homeostasis. This disruption can trigger the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction and the activation of a caspase cascade.

Experimental Protocols

To facilitate the study of (R)-BEL's biological activities, this section provides detailed methodologies for key experiments.

iPLA2γ Inhibition Assay (Adapted from iPLA2β radiolabeled assay)

This protocol describes a method to measure the inhibitory effect of (R)-BEL on iPLA2γ activity using a radiolabeled phospholipid substrate.

Methodology:

-

Enzyme Preparation: Prepare a source of iPLA2γ, which can be a cell lysate, a specific cellular fraction (e.g., mitochondria), or purified recombinant enzyme.

-

Inhibitor Preparation: Prepare stock solutions of (R)-BEL in a suitable solvent (e.g., DMSO) and create a series of dilutions to test a range of concentrations.

-

Pre-incubation: Pre-incubate the iPLA2γ preparation with the different concentrations of (R)-BEL (or vehicle control) for a specific time to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a radiolabeled phospholipid substrate (e.g., [3H]- or [14C]-arachidonyl phosphatidylcholine).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period, ensuring the reaction stays within the linear range.

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent system suitable for lipid extraction (e.g., Bligh-Dyer or Folch method).

-

Product Separation: Separate the released radiolabeled free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).

-

Quantification: Scrape the spot corresponding to the free fatty acid from the TLC plate and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition for each (R)-BEL concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PAP-1 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method to determine the inhibitory effect of (R)-BEL on PAP-1 activity by measuring the release of inorganic phosphate (Pi).[3][4][5]

Methodology:

-

Enzyme and Inhibitor Preparation: Prepare the PAP-1 enzyme source and (R)-BEL solutions as described for the iPLA2γ assay.

-

Reaction Mixture: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, and a detergent (e.g., Triton X-100) to solubilize the substrate.

-

Pre-incubation: Pre-incubate the PAP-1 enzyme with various concentrations of (R)-BEL.

-

Reaction Initiation: Start the reaction by adding the substrate, phosphatidic acid.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a set time.

-

Reaction Termination: Stop the reaction by adding a reagent that precipitates protein, such as trichloroacetic acid.

-

Phosphate Detection: Centrifuge to pellet the precipitated protein and transfer the supernatant to a new plate. Add a colorimetric reagent for phosphate detection (e.g., a malachite green-based reagent) to the supernatant.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve using known concentrations of inorganic phosphate. Calculate the amount of Pi released in each sample and determine the IC50 of (R)-BEL for PAP-1.

Caspase Activation Assay

This protocol describes a general method to measure caspase activity in cells treated with (R)-BEL, providing evidence for apoptosis induction.[6][7][8][9][10]

Methodology:

-

Cell Culture and Treatment: Culture the desired cell line and treat with various concentrations of (R)-BEL for different time points. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer to release the cellular contents, including caspases.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.

-

Caspase Assay:

-

Add a specific caspase substrate (e.g., a fluorogenic or colorimetric substrate for caspase-3, -8, or -9) to each lysate in a microplate.

-

Incubate the plate at 37°C, protected from light if using a fluorogenic substrate.

-

-

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Compare the caspase activity in (R)-BEL-treated cells to the vehicle-treated control cells to determine the fold-increase in caspase activation.

Conclusion

This compound is a powerful research tool with a complex biological profile. Its stereospecific inhibition of iPLA2γ allows for the targeted investigation of this enzyme's role in cellular signaling. However, researchers must remain cognizant of its significant off-target inhibitory effect on PAP-1, which can independently trigger apoptosis. By employing the detailed protocols and understanding the distinct signaling pathways outlined in this guide, scientists can effectively utilize (R)-BEL to unravel the intricate roles of iPLA2γ and PAP-1 in health and disease, paving the way for new therapeutic strategies. The careful use of its enantiomer, (S)-BEL, as a control is highly recommended to delineate the specific contributions of iPLA2β versus other BEL-sensitive enzymes in any given biological system.

References

- 1. Identification of calcium-independent phospholipase A2 (iPLA2) beta, and not iPLA2gamma, as the mediator of arginine vasopressin-induced arachidonic acid release in A-10 smooth muscle cells. Enantioselective mechanism-based discrimination of mammalian iPLA2s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. abcam.com [abcam.com]

An In-depth Technical Guide to the Discovery and Synthesis of Bromoenol Lactones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoenol lactone (BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2), a key enzyme in lipid signaling and metabolism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of bromoenol lactones. It is designed to serve as a valuable resource for researchers in academia and the pharmaceutical industry, offering detailed insights into the mechanism of action, experimental protocols, and quantitative data associated with this important class of enzyme inhibitors. While originally investigated as serine protease inhibitors, the discovery of their potent and selective activity against iPLA2 has positioned them as critical tools for studying the role of this enzyme in various physiological and pathological processes. This guide also addresses the off-target effects of BEL, particularly its inhibition of phosphatidate phosphohydrolase-1 (PAP-1), providing a nuanced understanding of its cellular activities.

Discovery and Natural Occurrence

While a specific marine organism has not been definitively identified as the natural source of bromoenol lactone itself, the broader class of lactones and halogenated compounds are abundant in marine invertebrates.[1][2] Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, many of which have been developed into therapeutic agents.[3][4][5] The discovery of potent enzyme inhibitors from marine sources, such as manoalide, a phospholipase A2 inhibitor from a marine sponge, paved the way for the investigation of other marine natural products with similar activities.[6][7]

The class of compounds known as haloenol lactones, to which BEL belongs, was first described as potent enzyme-activated irreversible inhibitors of α-chymotrypsin, a serine protease.[8][9] It was later discovered that BEL is a highly potent, suicide-based irreversible inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2).[8] This discovery shifted the focus of BEL research towards its role in lipid signaling and inflammation.

General Isolation Protocol for Marine Natural Products:

While a specific protocol for BEL is not available due to its likely synthetic origin for most research purposes, a general workflow for isolating natural products from marine invertebrates is as follows:

Caption: General workflow for the isolation of marine natural products.

Synthesis of Bromoenol Lactone

Plausible Synthetic Pathway:

Caption: A plausible synthetic pathway for bromoenol lactone.

General Experimental Considerations for α-Bromination of Lactones:

A common method for the α-bromination of lactones involves the use of N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, in a suitable solvent like carbon tetrachloride.[10] The reaction is typically carried out under reflux. Another approach involves the ring-opening of the lactone to the corresponding α-bromocarboxylic acid, followed by intramolecular cyclization.[4][5]

Mechanism of Action and Biological Activity

Bromoenol lactone is a mechanism-based, irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2).[8] It acts as a suicide substrate, where the enzyme's own catalytic activity converts BEL into a reactive intermediate that covalently modifies the enzyme, leading to its inactivation.

Signaling Pathway of iPLA2 Inhibition by Bromoenol Lactone:

Caption: Mechanism of irreversible inhibition of iPLA2 by bromoenol lactone.

Beyond its primary target, BEL has been shown to inhibit magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1) with similar potency to its inhibition of iPLA2.[14][15] This off-target activity is crucial to consider when interpreting experimental results, as PAP-1 is also a key enzyme in lipid metabolism.

The inhibition of these enzymes by BEL leads to a variety of cellular effects, including:

-

Inhibition of Prostaglandin Synthesis: By blocking the release of arachidonic acid, the precursor for prostaglandins, BEL can attenuate inflammatory responses.[7]

-

Induction of Apoptosis: BEL has been shown to induce apoptosis in various cell lines.[14][16] This effect is thought to be mediated through the inhibition of PAP-1 rather than iPLA2.[14]

-

Effects on Neuronal Cells: Studies have shown that BEL can impact neurite outgrowth and cell development in cortical neurons.

Quantitative Data

The following tables summarize the key quantitative data for bromoenol lactone's inhibitory activity.

Table 1: Inhibitory Potency of Bromoenol Lactone against Key Enzymes

| Enzyme Target | IC50 / Ki | Cell/System Type | Reference(s) |

| Calcium-independent Phospholipase A2β (iPLA2β) | IC50 ≈ 2 µM | Rat aortic smooth muscle cells | [17] |

| Calcium-independent Phospholipase A2 (iPLA2) | IC50 = 60 nM | Macrophage | [8] |

| Calcium-independent Phospholipase A2 (iPLA2) | Ki = 180 nM | Canine myocardial cytosolic | [8] |

| Phosphatidate Phosphohydrolase-1 (PAP-1) | IC50 ≈ 8 µM | P388D1 macrophages | [15] |

| α-Chymotrypsin | Ki = 636 nM | Purified enzyme | [8][18] |

Table 2: Selectivity of (S)-Bromoenol Lactone

| Enzyme Comparison | Selectivity Fold | Reference(s) |

| iPLA2 vs. cPLA2 | > 1,000-fold | |

| iPLA2β vs. iPLA2γ | 10-fold |

Experimental Protocols

Calcium-Independent Phospholipase A2 (iPLA2) Activity Assay

This protocol is adapted from a method used to measure iPLA2 activity in murine osteoblastic cells.[6]

Materials:

-

Enzyme sample (cell lysate, cytosolic or membrane fraction)

-

Substrate: 1-palmitoyl-2-[¹⁴C]arachidononyl-sn-glycero-3-phosphocholine

-

Assay Buffer: 100 mM HEPES, 400 µM Triton X-100, 5 mM EDTA, 2 mM DTT, 1 mM ATP, pH 7.5

-

Dole Reagent: 2-propanol/heptane/0.5 M H₂SO₄ (400:100:20, v/v/v)

-

Scintillation counter and vials

Procedure:

-

Prepare the substrate by drying down the radiolabeled phosphocholine and resuspending it in the assay buffer by sonication to a final concentration of 100 µM.

-

Add 50 µL of the enzyme sample to 450 µL of the substrate solution to initiate the reaction.

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

Stop the reaction by adding 2.5 mL of Dole reagent.

-

Extract the released [¹⁴C]arachidonic acid by vortexing and centrifugation.

-

Transfer the upper heptane phase to a scintillation vial and measure the radioactivity using a scintillation counter.

-

For inhibitor studies, pre-incubate the enzyme sample with bromoenol lactone at the desired concentrations for a specified time (e.g., 30 minutes) before adding the substrate.

Apoptosis Detection by Annexin V Staining

This is a general protocol for detecting apoptosis induced by bromoenol lactone using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[9][11][12][13][16]

Materials:

-

Cells treated with bromoenol lactone and control cells

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in your target cells by treating them with the desired concentration of bromoenol lactone for the appropriate duration. Include an untreated control.

-

Harvest the cells (including any floating cells) by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Bromoenol lactone remains a cornerstone tool for investigating the multifaceted roles of calcium-independent phospholipase A2 in cellular physiology and disease. Its potent and irreversible inhibitory mechanism provides a powerful means to dissect iPLA2-mediated signaling pathways. However, researchers must remain cognizant of its off-target effects, particularly the inhibition of PAP-1, to ensure accurate interpretation of experimental outcomes. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of bromoenol lactones, complete with quantitative data and detailed experimental protocols, to facilitate further research and drug development efforts in this important area. The continued exploration of marine natural products promises to yield novel enzyme inhibitors with even greater potency and selectivity, furthering our understanding of complex biological systems.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Marine Natural Products as Enzyme Inhibitors | Marine Drugs | MDPI [mdpi.com]

- 4. Marine natural products targeting phospholipases A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase A2 inhibitors from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Haloenol lactones: enzyme-activated irreversible inactivators for serine proteases. Inactivation of alpha-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. repository.si.edu [repository.si.edu]

- 14. researchgate.net [researchgate.net]

- 15. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 溴烯醇内酯 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 18. caymanchem.com [caymanchem.com]

(R)-BEL: A Chiral Probe for Unraveling Phospholipase A2γ Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-Bromoenol lactone ((R)-BEL) has emerged as a critical tool for the specific, irreversible inhibition of calcium-independent phospholipase A2γ (iPLA2γ), offering researchers a means to dissect its role in cellular signaling and pathophysiology. This guide provides a comprehensive overview of (R)-BEL, its mechanism of action, quantitative inhibitory profile, and the experimental methodologies used to characterize its effects.

Introduction to Phospholipase A2 and the Significance of Chiral Inhibition

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids, releasing a free fatty acid, predominantly arachidonic acid, and a lysophospholipid.[1][2][3] These products serve as precursors for a vast array of bioactive lipid mediators, including eicosanoids (prostaglandins, leukotrienes) and platelet-activating factor, which are pivotal in inflammation, cell signaling, and a multitude of physiological processes.[1][2]

The PLA2 superfamily is diverse, encompassing secreted (sPLA2), cytosolic (cPLA2), and calcium-independent (iPLA2) forms, each with distinct structures, regulatory mechanisms, and cellular functions.[3][4] The calcium-independent PLA2s (Group VI PLA2) are of particular interest due to their role in basal membrane phospholipid remodeling and stimulus-induced arachidonic acid release.[5][6]

Bromoenol lactone (BEL) is a mechanism-based inhibitor of iPLA2.[7][8] Crucially, BEL exists as two enantiomers, (R)-BEL and (S)-BEL, which exhibit differential inhibitory activity towards iPLA2 isoforms.[1][9] This stereospecificity allows for the targeted inhibition of specific iPLA2 enzymes, making these compounds invaluable for elucidating the distinct functions of each isoform.

(R)-BEL: Mechanism of Action and Specificity

(R)-BEL is an irreversible, chiral, mechanism-based inhibitor that displays a strong preference for iPLA2γ (Group VIB PLA2).[10][11] Unlike its enantiomer, (S)-BEL, which is a more potent inhibitor of iPLA2β (Group VIA PLA2), (R)-BEL shows minimal inhibition of iPLA2β at concentrations effective against iPLA2γ.[1][11][12]

The inhibitory mechanism of BEL is complex. It acts as a "suicide substrate," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies the enzyme, leading to irreversible inactivation.[7][8] For iPLA2β, it has been shown that BEL hydrolysis generates a diffusible bromomethyl keto acid that alkylates cysteine residues, rather than the active site serine.[8][13] While the precise residues modified by (R)-BEL on iPLA2γ are less characterized, a similar mechanism is presumed.

Quantitative Inhibitory Profile of (R)-BEL

The potency and selectivity of (R)-BEL are best illustrated by its half-maximal inhibitory concentration (IC50) values against different PLA2 isoforms.

| Inhibitor | Target Enzyme | IC50 Value | Notes |

| (R)-BEL | Human recombinant iPLA2γ | ~ 0.6 µM | Demonstrates potent inhibition of the γ isoform.[10][11] |

| (R)-BEL | iPLA2β | > 20-30 µM | Significantly less potent against the β isoform, highlighting its selectivity.[11] |

| (S)-BEL | iPLA2β | Significantly more potent than (R)-BEL | The preferred enantiomer for inhibiting iPLA2β.[1][12] |

| (S)-BEL | Inflammasome | More effective than (R)-BEL | Suggests a role for iPLA2 in inflammasome activation.[14] |

Signaling Pathways Modulated by (R)-BEL

By selectively inhibiting iPLA2γ, (R)-BEL allows for the investigation of the downstream signaling pathways regulated by this specific enzyme.

Arachidonic Acid Cascade

One of the primary roles of PLA2 enzymes is the liberation of arachidonic acid from membrane phospholipids.[1][16] This arachidonic acid can then be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These eicosanoids are potent signaling molecules involved in inflammation, immunity, and other cellular processes. Inhibition of iPLA2γ by (R)-BEL can be used to probe the contribution of this specific isoform to arachidonic acid release and subsequent eicosanoid production in various cellular contexts.

References

- 1. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospholipase A2 - Wikipedia [en.wikipedia.org]

- 3. escholarship.org [escholarship.org]

- 4. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular function of calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular regulation and proposed biological functions of group VIA calcium-independent phospholipase A2 in activated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Bromoenol Lactone Suicide Substrate Inactivates Group VIA Phospholipase A2 by Generating a Diffiusible Bromomethyl Keto Acid That Alkylates Cysteine Thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Inhibition of calcium-independent phospholipase A2 activates p38 MAPK signaling pathways during cytostasis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A bromoenol lactone suicide substrate inactivates group VIA phospholipase A2 by generating a diffusible bromomethyl keto acid that alkylates cysteine thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone [pubmed.ncbi.nlm.nih.gov]

- 15. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role of Ca2+-independent phospholipase A2 in cell growth and signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Irreversible Inhibition Mechanism of (R)-Bromoenol Lactone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Bromoenol lactone ((R)-BEL) is a potent, chiral, and irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA2γ), an enzyme critically involved in mitochondrial membrane homeostasis, lipid signaling, and ferroptosis. This technical guide provides a comprehensive overview of the mechanism of irreversible inhibition, quantitative inhibition data, detailed experimental protocols for characterization, and the role of iPLA2γ in relevant signaling pathways. (R)-BEL's mechanism-based, covalent modification of iPLA2γ makes it a valuable tool for studying the enzyme's function and a lead compound for the development of therapeutics targeting lipid metabolism-related pathologies.

Core Inhibition Mechanism

This compound is classified as a mechanism-based or "suicide" inhibitor of iPLA2γ.[1][2] This mode of inhibition involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that covalently modifies the enzyme, leading to its irreversible inactivation.

The proposed mechanism proceeds as follows:

-

(R)-BEL enters the active site of iPLA2γ. The initial interaction is a non-covalent binding event, governed by the affinity of the inhibitor for the enzyme's active site.

-

Catalytic Hydrolysis. The catalytically active serine residue in the iPLA2γ active site attacks the ester linkage of the lactone ring in (R)-BEL.

-

Formation of a Reactive Intermediate. This hydrolysis opens the lactone ring, generating a highly reactive α-bromomethyl ketone intermediate.

-

Covalent Adduct Formation. The reactive intermediate then rapidly alkylates a nucleophilic residue within the active site of iPLA2γ, forming a stable covalent bond. This covalent modification permanently inactivates the enzyme.

While the precise amino acid residue on iPLA2γ that is covalently modified by (R)-BEL has not been definitively identified in the literature, for the related isoform iPLA2β, there are conflicting reports suggesting either a serine or a cysteine residue.[3] Further mass spectrometry studies on the (R)-BEL-iPLA2γ adduct are required to elucidate the exact covalent linkage site.

Quantitative Inhibition Data

| Inhibitor | Target Enzyme | IC50 | Reference(s) |

| This compound | Human recombinant iPLA2γ | ~0.6 µM | [1][2][4] |

| (S)-Bromoenol lactone | iPLA2β | More selective for iPLA2β |

Experimental Protocols

Determination of iPLA2γ Inhibition Kinetics (kinact and KI)

This protocol describes a method to determine the kinetic parameters of irreversible inhibition of iPLA2γ by (R)-BEL using a radiolabeled substrate.

Materials:

-

Purified recombinant iPLA2γ

-

This compound

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[14C]arachidonoyl-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 5 mM EGTA, 1 mM ATP)

-

Quenching solution (e.g., Dole's reagent: isopropanol/heptane/1N H2SO4, 40:10:1 v/v/v)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of iPLA2γ and (R)-BEL in an appropriate solvent (e.g., DMSO).

-

Incubation: In a series of tubes, pre-incubate a fixed concentration of iPLA2γ with varying concentrations of (R)-BEL in the assay buffer at 37°C for different time intervals (e.g., 0, 2, 5, 10, 20 minutes).

-

Initiation of Reaction: At each time point, initiate the phospholipase reaction by adding the radiolabeled phospholipid substrate. The concentration of the substrate should be at a saturating level (>>Km) to ensure the observed rate is independent of substrate concentration.

-

Reaction Quenching: After a short, fixed reaction time (e.g., 1-2 minutes), terminate the reaction by adding the quenching solution.

-

Extraction and Measurement: Extract the released radiolabeled fatty acid and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

For each (R)-BEL concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding (R)-BEL concentrations. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where [I] is the inhibitor concentration. This will yield the values for kinact and KI.

-

Mass Spectrometry Analysis of the (R)-BEL-iPLA2γ Adduct

This protocol outlines a general workflow for identifying the site of covalent modification of iPLA2γ by (R)-BEL.

Materials:

-

Purified recombinant iPLA2γ

-

This compound

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Inhibition Reaction: Incubate purified iPLA2γ with an excess of (R)-BEL to ensure complete inactivation and modification.

-

Denaturation, Reduction, and Alkylation: Denature the protein in the denaturing buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with iodoacetamide. This step is crucial to prevent disulfide bond scrambling and to differentiate native cysteines from those potentially modified by (R)-BEL.

-

Proteolytic Digestion: Dilute the denatured protein solution and digest with a protease (e.g., trypsin) overnight.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

-

Data Analysis:

-

Search the MS/MS data against the known amino acid sequence of iPLA2γ using a database search algorithm (e.g., Mascot, Sequest).

-

Include a variable modification in the search parameters corresponding to the mass of the hydrolyzed (R)-BEL adduct.

-

Identify the peptide(s) that show a mass shift corresponding to the (R)-BEL adduct. The MS/MS fragmentation pattern of the modified peptide will pinpoint the specific amino acid residue that is covalently modified.

-

Signaling Pathways and Logical Relationships

Mechanism of Irreversible Inhibition Workflow

The following diagram illustrates the workflow for characterizing the irreversible inhibition of iPLA2γ by this compound.

iPLA2γ in Mitochondrial Signaling and Ferroptosis

(R)-BEL's selective inhibition of iPLA2γ has been instrumental in elucidating the enzyme's role in mitochondrial lipid metabolism and a form of regulated cell death called ferroptosis. iPLA2γ is localized to the mitochondrial inner membrane where it plays a key role in remodeling cardiolipin, a unique phospholipid essential for mitochondrial function.

Under conditions of oxidative stress, cardiolipin can become peroxidized. iPLA2γ can then selectively hydrolyze these oxidized fatty acids from cardiolipin.[5][6] The released oxidized fatty acids can act as signaling molecules, but their excessive accumulation can also lead to mitochondrial dysfunction. Furthermore, the remodeling of cardiolipin by iPLA2γ is crucial for maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors.

The process of ferroptosis is characterized by iron-dependent lipid peroxidation. iPLA2γ's role in this pathway is complex; by removing peroxidized fatty acids from phospholipids, it may have a protective effect. Conversely, the release of certain lipid species could also contribute to the propagation of lipid peroxidation.

The diagram below illustrates the central role of iPLA2γ in these mitochondrial pathways.

Off-Target Effects

It is crucial for researchers using this compound to be aware of its potential off-target effects. While the (R)-enantiomer shows selectivity for iPLA2γ, the broader class of bromoenol lactones has been shown to inhibit other enzymes, which could confound experimental results, particularly in cell-based or in vivo studies.

Known Off-Targets of Bromoenol Lactones:

-

Phosphatidate Phosphohydrolase-1 (PAP-1): BEL has been shown to inhibit PAP-1, an important enzyme in lipid metabolism.[7] This can lead to alterations in triacylglycerol biosynthesis and potentially induce apoptosis in long-term cell culture experiments.[7]

-

Serine Proteases: BEL was originally identified as an inhibitor of serine proteases.

-

Voltage-gated Ca2+ and Transient Receptor Potential Canonical (TRPC) Channels: BEL has been reported to inhibit these ion channels independently of its effects on iPLA2.[8]

Researchers should consider using multiple, structurally distinct inhibitors and genetic approaches (e.g., siRNA, knockout models) to validate findings attributed specifically to the inhibition of iPLA2γ.

Conclusion

This compound is a powerful research tool for investigating the physiological and pathological roles of iPLA2γ. Its irreversible and mechanism-based mode of action provides a potent and specific means of inhibiting this key enzyme in lipid metabolism. A thorough understanding of its inhibitory kinetics, potential off-target effects, and the application of rigorous experimental protocols, as outlined in this guide, is essential for its effective use in advancing our knowledge of lipid signaling and developing novel therapeutic strategies. Further research is needed to precisely identify the covalent modification site on iPLA2γ and to fully elucidate its complex role in cellular signaling pathways.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Bromoenol lactone, an inhibitor of Group V1A calcium-independent phospholipase A2 inhibits antigen-stimulated mast cell exocytosis without blocking Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of irreversible enzyme inhibition by an unstable inhibitor (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phospholipase iPLA2γ is a major mediator releasing oxidized aliphatic chains from cardiolipin, integrating mitochondrial bioenergetics and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

The Dual-Edged Sword: (R)-Bromoenol Lactone's Impact on Cellular Signaling

A Technical Guide for Researchers and Drug Development Professionals

(R)-Bromoenol lactone (BEL) has emerged as a significant chemical probe in cell biology, primarily recognized for its role as a potent, irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA2γ). However, its utility is nuanced by its influence on other key enzymes, most notably phosphatidate phosphohydrolase-1 (PAP-1). This technical guide provides an in-depth exploration of (R)-BEL's mechanisms of action, its effects on critical cell signaling pathways, and detailed methodologies for its study, aimed at researchers, scientists, and professionals in drug development.

Executive Summary

This compound presents a complex profile for researchers. Its high affinity for iPLA2γ makes it an invaluable tool for dissecting the roles of this enzyme in cellular processes such as lipid remodeling, arachidonic acid metabolism, and inflammation. Conversely, its off-target inhibition of PAP-1, a critical enzyme in lipid biosynthesis and signaling, can trigger apoptotic pathways, a factor that requires careful consideration in experimental design, particularly in long-term studies. This guide synthesizes the current understanding of (R)-BEL's molecular interactions and their downstream consequences, offering a comprehensive resource for its application in research and therapeutic development.

Mechanism of Action and Target Specificity

(R)-BEL is a mechanism-based inhibitor that forms a covalent bond with the active site serine of its target enzymes, leading to irreversible inhibition. Its primary and most studied target is the γ isoform of calcium-independent phospholipase A2 (iPLA2γ).

Quantitative Inhibition Data

The inhibitory potency of bromoenol lactone varies depending on the specific enantiomer and the target enzyme. The (R)-enantiomer shows a marked preference for iPLA2γ over other iPLA2 isoforms.

| Compound | Target Enzyme/Process | IC50 Value | Cell Line/System | Reference |

| This compound | iPLA2γ (human recombinant) | ~0.6 µM | In vitro | [1] |

| This compound | iPLA2β | No significant inhibition | High doses (20-30 µM) required | [1] |

| Bromoenol lactone (racemic) | iPLA2β | ~7 µM | In vitro | |

| Bromoenol lactone (racemic) | Phosphatidate Phosphohydrolase (PAP) | ~8 µM | P388D1 macrophages | |

| Bromoenol lactone (racemic) | Phenylephrine-induced aortic ring contractions | 7.0 ± 0.1 µM | Rat aortic rings | [2] |

| Bromoenol lactone (racemic) | TRPC5 channels | 10.6 µM | HEK cells | [3] |

| Bromoenol lactone (racemic) | TRPC6 channels | 7.2 µM | HEK cells | [3] |

Core Signaling Pathways Modulated by this compound

The inhibitory actions of (R)-BEL on iPLA2γ and PAP-1 perturb critical signaling cascades involved in lipid metabolism, cell survival, and cytoskeletal dynamics.

iPLA2γ Signaling Pathway

iPLA2γ plays a crucial role in membrane phospholipid remodeling and the release of arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins. Inhibition of iPLA2γ by (R)-BEL can therefore modulate inflammatory responses and other AA-mediated signaling events. Furthermore, emerging evidence suggests a potential link between iPLA2 activity and the regulation of Rho family GTPases, which are key regulators of the actin cytoskeleton and cell migration.

PAP-1 Signaling and Apoptosis Induction

Bromoenol lactone also inhibits magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), an enzyme that catalyzes the conversion of phosphatidic acid (PA) to diacylglycerol (DAG). This step is crucial for the synthesis of triglycerides and phospholipids. Inhibition of PAP-1 leads to an accumulation of PA and a depletion of DAG, which can disrupt lipid homeostasis and trigger the intrinsic apoptotic pathway. This off-target effect is a critical consideration in experiments involving prolonged exposure to BEL.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for accurately assessing the effects of (R)-BEL. Below are methodologies for key assays.

iPLA2 Activity Assay

This protocol is adapted from established methods for measuring iPLA2 activity in cell lysates.

Materials:

-

Cells of interest treated with (R)-BEL or vehicle control.

-

Lysis Buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.4, with protease inhibitors).

-

Radiolabeled substrate: 1-palmitoyl-2-[1-14C]arachidonoyl-sn-glycero-3-phosphocholine.

-

Assay Buffer (e.g., 100 mM HEPES, 5 mM EDTA, 1 mM ATP, 2 mM DTT, pH 7.5).

-

Scintillation cocktail and counter.

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in Lysis Buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

Assay Reaction: In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the Assay Buffer containing the radiolabeled substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Extraction: Stop the reaction and extract the released [14C]arachidonic acid using a solvent system (e.g., Dole's reagent).

-

Quantification: Measure the radioactivity of the extracted arachidonic acid using a scintillation counter.

-

Data Analysis: Express iPLA2 activity as pmol of arachidonic acid released per mg of protein per minute.

Phosphatidate Phosphohydrolase (PAP-1) Activity Assay

This non-radioactive, colorimetric assay measures the inorganic phosphate (Pi) released from phosphatidic acid.

Materials:

-

Cell lysates from (R)-BEL or vehicle-treated cells.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM DTT).

-

Phosphatidic acid substrate solution.

-

Malachite Green reagent for phosphate detection.

-

Phosphate standard solution.

Procedure:

-

Sample Preparation: Prepare cell lysates as described for the iPLA2 assay.

-

Assay Reaction: Initiate the reaction by adding cell lysate to the Assay Buffer containing the phosphatidic acid substrate.

-

Incubation: Incubate at 37°C for an appropriate time (e.g., 15-30 minutes).

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Quantification: Determine the amount of released Pi by comparing the absorbance to a phosphate standard curve.

-

Data Analysis: Express PAP-1 activity as nmol of Pi released per mg of protein per minute.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This method quantifies the percentage of apoptotic cells following treatment with (R)-BEL.

Materials:

-

Cells treated with (R)-BEL or vehicle control.

-

Annexin V-FITC (or another fluorochrome).

-

Propidium Iodide (PI) or another viability dye.

-

1X Annexin V Binding Buffer.

-

Flow cytometer.

Procedure:

-

Cell Harvesting: After treatment, harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant.

Concluding Remarks

This compound is a powerful but complex tool for investigating cellular signaling. Its potent and specific inhibition of iPLA2γ provides a valuable means to explore the roles of this enzyme in health and disease. However, researchers must remain vigilant of its off-target effects on PAP-1, which can independently induce significant cellular responses, including apoptosis. By employing carefully designed experiments, utilizing appropriate controls, and interpreting data within the context of (R)-BEL's dual inhibitory nature, the scientific community can continue to leverage this compound to unravel the intricate web of cellular signaling pathways. This guide provides a foundational framework for such endeavors, encouraging rigorous and well-informed research in this dynamic field.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Effect of (R)-BEL on Arachidonic Acid Release

This guide provides a comprehensive overview of the effects of (R)-Bromoenol Lactone ((R)-BEL) on the release of arachidonic acid (AA). It details the mechanism of action, presents quantitative inhibitory data, and outlines experimental protocols for studying its effects.

Introduction: Arachidonic Acid and Phospholipase A2

Arachidonic acid is a polyunsaturated fatty acid stored in the sn-2 position of membrane phospholipids.[1][2][3][4] Its release is a critical, rate-limiting step in the production of eicosanoids, a class of potent lipid signaling molecules including prostaglandins, thromboxanes, and leukotrienes.[1][3][5] These molecules are key mediators of inflammation, pain, and various physiological processes.[1][3][6]

The release of arachidonic acid is primarily catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes.[1][2][7] These enzymes are broadly categorized into several families, including cytosolic PLA2s (cPLA2), secreted PLA2s (sPLA2), and calcium-independent PLA2s (iPLA2).[7][8] The iPLA2 family (Group VI PLA2) plays a significant role in membrane remodeling and the release of fatty acids in response to various stimuli, including reactive oxygen species.[9][10]

This compound ((R)-BEL) is a chiral, mechanism-based inhibitor that has been instrumental in studying the role of specific PLA2 isoforms in arachidonic acid metabolism.

Mechanism of Action of (R)-BEL

(R)-BEL is primarily known as an irreversible inhibitor of calcium-independent phospholipase A2 (iPLA2) enzymes.[11] It acts as a mechanism-based inhibitor, meaning the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently modifies the enzyme, leading to irreversible inactivation. Specifically, (R)-BEL targets a catalytic serine residue within the active site of iPLA2 enzymes.[12]

Signaling Pathway of Arachidonic Acid Release

The following diagram illustrates the general pathway of arachidonic acid release from membrane phospholipids by iPLA2 and the inhibitory action of (R)-BEL. A cellular stimulus can lead to the activation of iPLA2, which then hydrolyzes the sn-2 position of a phospholipid, releasing arachidonic acid and a lysophospholipid. (R)-BEL directly inhibits the activity of iPLA2, thereby blocking this process.

Important Considerations and Off-Target Effects

While BEL is a potent iPLA2 inhibitor, researchers must exercise caution. Studies have shown that BEL can have off-target effects. It was initially identified as a serine protease inhibitor and has also been shown to inhibit phosphatidate phosphohydrolase-1 (PAP-1), an enzyme involved in phospholipid metabolism.[13][14] This inhibition of PAP-1 can induce apoptosis in various cell lines during long incubation periods.[14] Therefore, it is crucial to use appropriate controls, such as other iPLA2 inhibitors or genetic knockdown approaches, to confirm that the observed effects are specifically due to iPLA2 inhibition.

Quantitative Data: Inhibitory Potency of BEL Enantiomers

The inhibitory activity of bromoenol lactone is stereospecific. The (S)-enantiomer, (S)-BEL, is generally a more potent inhibitor of iPLA2β (Group VIA) than (R)-BEL. Conversely, (R)-BEL shows higher potency against iPLA2γ (Group VIB). The following table summarizes the reported IC50 values for these inhibitors against different iPLA2 isoforms.

| Inhibitor | Target Enzyme | IC50 Value | Cell/Assay Conditions |

| (R)-BEL | Human recombinant iPLA2γ | ~0.6 µM | In vitro assay with purified enzyme.[11] |

| (S)-BEL | iPLA2β | ~2 µM | Vasopressin-induced AA release in cultured rat aortic smooth muscle (A10) cells.[15] |

| (S)-BEL | Inflammasome activation | More effective than (R)-BEL | LPS and ATP-induced caspase-1 activation in macrophages.[13] |

Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and enzyme source. The data presented here are for comparative purposes.

Experimental Protocols for Measuring Arachidonic Acid Release

A standard method to quantify the effect of inhibitors on arachidonic acid release involves pre-labeling cellular phospholipids with radioactive arachidonic acid, such as [³H]arachidonic acid.[5][9]

Protocol: [³H]Arachidonic Acid Release Assay

This protocol provides a general framework for measuring agonist-induced arachidonic acid release in cultured cells and the effect of inhibitors like (R)-BEL.

1. Cell Culture and Labeling:

- Plate cells (e.g., macrophages, CHO cells) in appropriate culture dishes and grow to near confluency.[16]

- Incubate the cells with labeling medium containing [³H]arachidonic acid (typically 0.1-0.5 µCi/mL) for 18-24 hours. This allows for the incorporation of the radiolabel into the sn-2 position of membrane phospholipids.[5]

- Wash the cells extensively with a serum-free medium containing bovine serum albumin (BSA) to remove unincorporated [³H]arachidonic acid. BSA acts as a carrier for the released fatty acid.

2. Inhibitor Pre-incubation:

- Pre-incubate the labeled cells with varying concentrations of (R)-BEL (or vehicle control) in the BSA-containing medium for a specified time (e.g., 30-60 minutes).

3. Stimulation of Arachidonic Acid Release:

- Add the desired agonist (e.g., ATP, ionomycin, reactive oxygen species) to the cells to stimulate PLA2 activity and subsequent AA release.[9]

- Incubate for a defined period (e.g., 5-30 minutes).

4. Sample Collection and Measurement:

- Collect the supernatant (extracellular medium).

- Lyse the cells remaining on the plate with a suitable lysis buffer.

- Measure the radioactivity in both the supernatant and the cell lysate using liquid scintillation counting.

5. Data Analysis:

- Calculate the percentage of [³H]arachidonic acid released using the formula:

- % Release = [CPM(supernatant) / (CPM(supernatant) + CPM(cell lysate))] x 100

- Plot the percentage of release against the concentration of (R)-BEL to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in the [³H]arachidonic acid release assay.

Alternative Assay Methods

While radiolabeling is a classic approach, other methods are available:

-

Fluorometric Assays: These assays use synthetic PLA2 substrates that release a fluorescent product upon cleavage, allowing for continuous monitoring of enzyme activity.[17][18] They are well-suited for high-throughput screening.

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific method for the direct quantification of arachidonic acid and its metabolites without the need for radioactive labeling.[19][20][21]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms underlying the actions of arachidonic acid-derived prostaglandins on peripheral nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid Droplets, Phospholipase A2, Arachidonic Acid, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospholipase A2 Isoforms as Novel Targets for Prevention and Treatment of Inflammatory and Oncologic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Ca2+-independent phospholipase A2 on arachidonic acid release induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Phospholipase A2 Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium-independent phospholipase A2 beta is dispensable in inflammasome activation and its inhibition by bromoenol lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bromoenol lactone promotes cell death by a mechanism involving phosphatidate phosphohydrolase-1 rather than calcium-independent phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phospholipase A2 Activity Assay Kit (Fluorometric) (ab273278) | Abcam [abcam.com]

- 19. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. mdpi.com [mdpi.com]

- 21. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for (R)-Bromoenol Lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Bromoenol lactone ((R)-BEL) is a potent, irreversible inhibitor of calcium-independent phospholipase A2γ (iPLA2γ), an enzyme implicated in various physiological and pathological processes. However, a comprehensive understanding of its full target profile is crucial for its application as a specific chemical probe and for the development of targeted therapeutics. This technical guide provides an in-depth overview of the known targets of (R)-BEL, the signaling pathways it modulates, and detailed experimental protocols for its target identification and validation. Quantitative data on its inhibitory activity are summarized, and key signaling and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.

Introduction

This compound is a chiral, mechanism-based inhibitor that has been instrumental in elucidating the roles of calcium-independent phospholipase A2 (iPLA2) enzymes.[1] As a "suicide" substrate, its cleavage product covalently modifies the target enzyme, leading to irreversible inhibition.[2] While (R)-BEL exhibits selectivity for iPLA2γ, it is essential for researchers to be aware of its potential off-target effects to ensure accurate interpretation of experimental results. This guide serves as a comprehensive resource for researchers utilizing (R)-BEL, providing critical information on its target landscape and the methodologies to investigate its interactions.

Target Profile of this compound

The primary target of (R)-BEL is iPLA2γ. However, studies have revealed its interaction with other proteins, particularly at higher concentrations. The inhibitory activities of (R)-BEL and its related compounds are summarized in the tables below.

Table 1: Inhibitory Activity of this compound and Enantiomer

| Compound | Target | Species/Source | Assay Conditions | IC50 | Reference(s) |

| This compound | iPLA2γ | Human recombinant | - | ~0.6 µM | [1][3] |

| (S)-Bromoenol lactone | iPLA2β | Rat aortic smooth muscle cells | Vasopressin-induced arachidonate release | 2 µM | [4] |

| This compound | iPLA2β | - | High doses | 20-30 µM | [1] |

Table 2: Inhibitory Activity of Bromoenol Lactone (Racemic or Unspecified)

| Compound | Target | Species/Source | Assay Conditions | IC50 / Ki | Reference(s) |

| Bromoenol lactone | iPLA2β | - | - | ~7 µM | [2][5] |

| Bromoenol lactone | Macrophage iPLA2 | - | Concentration-dependent | 60 nM | [6][7] |

| Bromoenol lactone | Myocardial cytosolic iPLA2 | Canine | Mechanism-based inhibition | Ki = 180 nM | [6][7] |

| Bromoenol lactone | Chymotrypsin | - | Enzyme-activated irreversible inhibition | Ki = 636 nM | [6][7][8] |

| Bromoenol lactone | Phosphatidate phosphohydrolase (PAP) | P388D macrophages | - | 8 µM | [8] |

| Bromoenol lactone | TRPC5 channels | - | Low micromolar concentrations | 10.6 µM | [9] |

| Bromoenol lactone | TRPC6 channels | - | Low micromolar concentrations | 7.2 µM | [9] |

Signaling Pathways Modulated by this compound

The inhibitory action of (R)-BEL on its targets leads to the modulation of several key signaling pathways.

iPLA2γ-Mediated Mitochondrial Signaling

iPLA2γ is located in mitochondria and plays a crucial role in the hydrolysis of oxidized cardiolipin, releasing oxidized fatty acids that act as signaling molecules. Inhibition of iPLA2γ by (R)-BEL can therefore impact mitochondrial bioenergetics and signaling pathways related to oxidative stress.[10]

Phosphatidate Phosphohydrolase-1 (PAP-1) and Apoptosis

Bromoenol lactone has been shown to inhibit PAP-1, a key enzyme in lipid metabolism that converts phosphatidate to diacylglycerol (DAG).[11][12] DAG is a crucial second messenger involved in multiple signaling cascades, including those regulating cell survival and apoptosis.[13] Inhibition of PAP-1 by BEL can lead to the induction of apoptosis through a mitochondrial pathway involving the activation of caspase-9 and caspase-3.[11][12][14]

TRPC Channel Modulation

Bromoenol lactone can inhibit Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC5 and TRPC6, in a manner that appears to be independent of its effects on iPLA2.[15][16] This inhibition may be linked to the attenuation of Phospholipase C (PLC) activity, which is an upstream activator of TRPC channels.[15][16]

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is recommended to confidently identify and validate the targets of (R)-BEL.

General Target Identification Strategies

This method utilizes a modified version of the small molecule inhibitor to "pull down" its binding partners from a cell lysate.[1][14][17]

-

Probe Synthesis: Synthesize an (R)-BEL analog containing a linker and an affinity tag (e.g., biotin). A photo-reactive group can be incorporated for covalent capture.

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

-

Lysate Incubation: Incubate the beads with cell or tissue lysate to allow the probe to bind to its target proteins.

-

Washing: Perform stringent washes to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins, for example, by competing with an excess of free (R)-BEL.

-

Analysis: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

ABPP is a powerful technique for identifying the targets of covalent inhibitors directly in a complex proteome.[3][7][18]

-

Probe Design: Utilize a probe that mimics the structure of (R)-BEL and contains a reporter tag (e.g., a fluorophore or biotin).

-

Competitive Profiling:

-

Pre-incubate the proteome with varying concentrations of (R)-BEL.

-

Add the ABPP probe to label the remaining active enzyme targets.

-

-

Analysis:

-

Gel-based: Visualize the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the presence of (R)-BEL indicates it is a target.

-

Mass Spectrometry-based: Biotinylated probes can be used to enrich labeled proteins for identification and quantification by LC-MS/MS.

-

References

- 1. Small molecule target identification using photo-affinity chromatography [scholarworks.indianapolis.iu.edu]

- 2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]

- 4. A review of phosphatidate phosphatase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. bosterbio.com [bosterbio.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. assaygenie.com [assaygenie.com]

- 9. The development of automated patch clamp assays for canonical transient receptor potential channels TRPC3, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity-based protein profiling for drug discovery - Leiden University [universiteitleiden.nl]

Unmasking the Collateral Damage: An In-depth Technical Guide to the Off-Target Effects of (R)-Bromoenol Lactone

For Researchers, Scientists, and Drug Development Professionals

(R)-Bromoenol lactone (BEL) is a widely utilized chemical probe primarily known for its potent, irreversible inhibition of calcium-independent phospholipase A2 (iPLA2). This activity has made it an invaluable tool for dissecting the roles of iPLA2 in a myriad of cellular processes. However, a growing body of evidence reveals that the pharmacological actions of BEL extend beyond its intended target, leading to a range of off-target effects that can significantly confound experimental results and their interpretation. This technical guide provides a comprehensive overview of the known off-target activities of (R)-BEL, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling pathways to aid researchers in the judicious use and accurate interpretation of data generated with this compound.

I. Known Off-Target Molecular Interactions

The utility of (R)-BEL as a specific iPLA2 inhibitor is compromised by its reactivity with several other cellular enzymes and proteins. These interactions can lead to unintended biological consequences, making it crucial for researchers to be aware of these alternative targets.

Inhibition of Phosphatidate Phosphohydrolase-1 (PAP-1)

One of the most significant off-target effects of BEL is the inhibition of magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1).[1][2] This enzyme plays a critical role in lipid metabolism, catalyzing the conversion of phosphatidic acid to diacylglycerol (DAG), a key precursor for the synthesis of triacylglycerol and phospholipids, and a vital second messenger in signaling cascades. Inhibition of PAP-1 by BEL disrupts lipid homeostasis and can trigger apoptosis, a crucial consideration in studies involving long incubation times.[1][2]

Modulation of Ion Channels and Calcium Signaling

Recent studies have demonstrated that BEL can directly impact the function of key ion channels involved in calcium signaling, independent of its effects on iPLA2.

-

Voltage-Gated Ca2+ (CaV1.2) and Transient Receptor Potential Canonical (TRPC) Channels: BEL has been shown to inhibit both voltage-gated CaV1.2 channels and receptor-operated TRPC channels (specifically TRPC5 and TRPC6).[3][4] This inhibition can significantly alter cellular calcium homeostasis and downstream signaling pathways.

-

Attenuation of Phospholipase C (PLC) Activity: The inhibitory effect on TRPC channels may be partly due to BEL's ability to attenuate the activity of phospholipase C (PLC).[3][4] PLC is a crucial enzyme in signal transduction that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and DAG, both of which are involved in mobilizing intracellular calcium and activating protein kinase C (PKC).

Effects on Mitochondrial Function and Oxidative Stress

Mitochondria are also susceptible to the off-target effects of BEL, leading to perturbations in cellular bioenergetics and redox status.

-

Increased Reactive Oxygen Species (ROS) Production: Exposure to BEL has been associated with an enhancement of reactive oxygen species (ROS) generation in mitochondria.[5]

-

Depletion of Glutathione (GSH): BEL treatment can lead to a reduction in the cellular levels of the critical antioxidant glutathione (GSH).[5] This depletion can exacerbate oxidative stress and sensitize cells to damage.

Interaction with Other Enzymes

-

Serine Proteases: BEL was originally described as a serine protease inhibitor, and this activity should be considered when interpreting results, particularly in contexts where serine protease activity is relevant.[1][2]

-

Glutathione S-Transferase (GST): Evidence suggests that haloenol lactones, the class of compounds to which BEL belongs, can inactivate glutathione S-transferase (GST) enzymes, which are critical for detoxification and cellular protection against oxidative damage.[6][7]

II. Quantitative Data on Off-Target Effects

To facilitate the critical evaluation of experimental data, the following table summarizes the reported inhibitory concentrations (IC50) of BEL against its primary target and key off-target proteins. It is important to note that the (R) and (S) enantiomers of BEL can exhibit different potencies and selectivities. (R)-BEL is reported to be more selective for iPLA2γ, with less activity against iPLA2β at lower concentrations.[8][9][10][11]

| Target | (R)-BEL IC50 | (S)-BEL / Racemic BEL IC50 | Cell/System | Reference |

| iPLA2γ (human recombinant) | ~0.6 µM | Not specified | In vitro | [8][10] |

| iPLA2β | No inhibition except at high doses (20-30 µM) | ≈7 µM | Mast cells | [8][12] |

| Phosphatidate Phosphohydrolase (PAP) | Not specified | ~8 µM | P388D1 macrophages | [13] |

| Voltage-Gated Ca2+ (CaV1.2) Channels | Low micromolar concentrations | Not specified | HEK cells (heterologous expression) | [3][4] |

| TRPC5 Channels | Low micromolar concentrations | Not specified | HEK cells (heterologous expression) | [3][4] |

| TRPC6 Channels | Low micromolar concentrations | Not specified | HEK cells (heterologous expression) | [3][4] |

III. Experimental Protocols for Assessing Off-Target Effects

To assist researchers in designing experiments to control for or investigate the off-target effects of (R)-BEL, detailed methodologies for key assays are provided below.

Annexin V/Propidium Iodide Apoptosis Assay

This assay is used to detect apoptosis induced by BEL, potentially through its inhibition of PAP-1.[14][15][16][17][18]

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Induce apoptosis in your cell line of interest by treating with (R)-BEL at various concentrations and time points. Include appropriate vehicle and positive controls.

-

Harvest cells by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of a 100 µg/mL PI working solution.

-

Incubate the cells at room temperature for 15 minutes in the dark.

-

After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry immediately.

DAPI Staining for Nuclear Morphology

DAPI staining is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.[13][19][20][21]

Principle: DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in the minor groove of DNA. It is commonly used as a nuclear counterstain in fluorescence microscopy.

Protocol (for fixed cells):

-

Grow cells on glass coverslips. Treat with (R)-BEL as required.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes (optional, but can improve staining).

-

Wash the cells three times with PBS.

-

Incubate the cells with a 300 nM DAPI solution in PBS for 1-5 minutes at room temperature, protected from light.

-

Rinse the sample several times in PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the nuclei using a fluorescence microscope with a DAPI filter set (excitation ~358 nm, emission ~461 nm).

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol describes a common method to measure mitochondrial ROS production using a fluorescent probe.[4][5][22][23][24]

Principle: Dihydrodichlorofluorescein diacetate (H2DCFDA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

-

Culture cells in a suitable format for fluorescence measurement (e.g., 96-well plate or on coverslips).

-

Treat cells with (R)-BEL for the desired time.

-

Remove the treatment medium and wash the cells with a warm buffer (e.g., Tyrode's buffer or PBS).

-

Load the cells with 5-10 µM H2DCFDA in warm buffer for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with the warm buffer to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope (excitation ~485 nm, emission ~535 nm). A positive control, such as hydrogen peroxide, should be included.

Glutathione (GSH) Quantification Assay

This assay measures the total glutathione content in cell lysates.[3][9][11][25][26]

Principle: This colorimetric assay is based on the enzymatic recycling method. Glutathione reductase reduces oxidized glutathione (GSSG) to reduced glutathione (GSH) in the presence of NADPH. The GSH then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB). The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.

Protocol:

-

Prepare cell lysates by homogenizing cells in an appropriate assay buffer on ice.

-

Centrifuge the lysate to remove insoluble material.

-

Prepare a standard curve using known concentrations of GSH.

-

In a 96-well plate, add sample lysates and standards.

-

Prepare a reaction mixture containing assay buffer, DTNB, and glutathione reductase.

-

Initiate the reaction by adding NADPH to all wells.

-

Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

-

Calculate the total glutathione concentration in the samples by comparing the rate of absorbance change to the standard curve.

IV. Visualizing the Impact: Signaling Pathways and Workflows

To provide a clearer understanding of the complex cellular consequences of (R)-BEL's off-target effects, the following diagrams, generated using the DOT language, illustrate the key affected signaling pathways and a general experimental workflow for investigating these effects.

Caption: BEL-induced apoptosis via PAP-1 inhibition.

Caption: BEL's impact on calcium signaling pathways.

Caption: Workflow for validating (R)-BEL's effects.

V. Conclusion and Recommendations

This compound remains a valuable tool for studying the roles of iPLA2. However, its utility is contingent on a thorough understanding and careful consideration of its off-target effects. The inhibition of PAP-1, direct modulation of calcium channels, and impact on mitochondrial function are particularly noteworthy and can lead to significant cellular responses that may be mistakenly attributed to iPLA2 inhibition.

To ensure the rigor and reproducibility of research utilizing (R)-BEL, the following best practices are strongly recommended:

-

Use the Lowest Effective Concentration: Titrate (R)-BEL to the lowest concentration that effectively inhibits iPLA2 in your system to minimize off-target engagement.

-

Employ Orthogonal Approaches: Whenever possible, corroborate findings obtained with (R)-BEL using structurally and mechanistically distinct iPLA2 inhibitors.

-

Utilize Genetic Tools: The most definitive way to ascertain the specific role of iPLA2 is to use genetic approaches such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the gene encoding the iPLA2 isoform of interest.

-